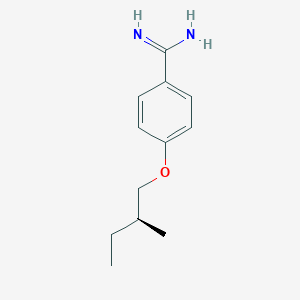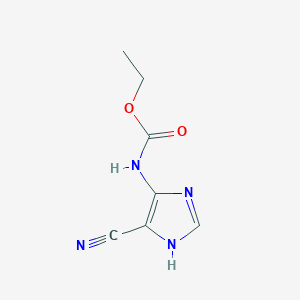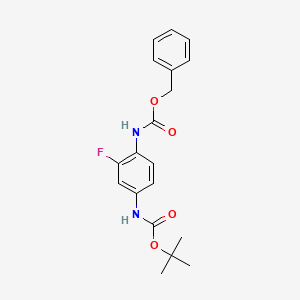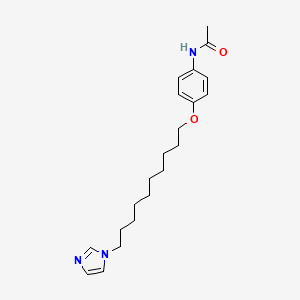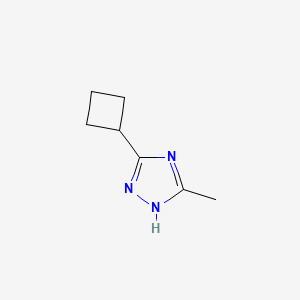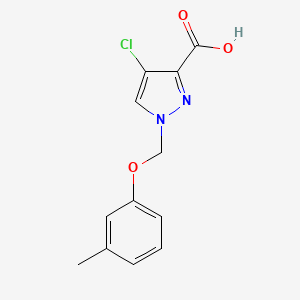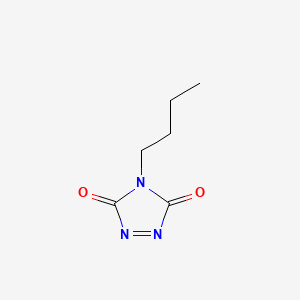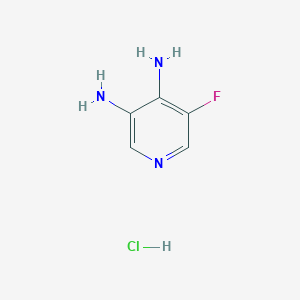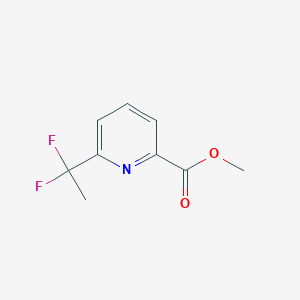
Methyl 6-(1,1-difluoroethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(1,1-difluoroethyl)picolinate is a chemical compound belonging to the picolinic acid derivatives It is characterized by the presence of a difluoroethyl group attached to the sixth position of the picolinic acid ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1,1-difluoroethyl)picolinate typically involves the introduction of the difluoroethyl group to the picolinic acid framework. One common method is the reaction of picolinic acid with difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: Methyl 6-(1,1-difluoroethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups, such as ethyl or methyl groups.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler alkyl derivatives.
科学研究应用
Methyl 6-(1,1-difluoroethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the field of antifungal and antibacterial agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of Methyl 6-(1,1-difluoroethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with metabolic pathways. For instance, its derivatives have been shown to inhibit the growth of certain microorganisms by targeting essential proteins or enzymes involved in their survival.
相似化合物的比较
Methyl 4-(1,1-difluoroethyl)picolinate: This compound has a similar structure but with the difluoroethyl group attached to the fourth position of the picolinic acid ring.
Halauxifen-methyl: A picolinic acid derivative used as a herbicide, known for its high herbicidal activity.
Florpyrauxifen-benzyl: Another picolinic acid-based herbicide with a different substitution pattern.
Uniqueness: Methyl 6-(1,1-difluoroethyl)picolinate is unique due to the specific positioning of the difluoroethyl group, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications and the development of specialized derivatives with enhanced properties.
属性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC 名称 |
methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-9(10,11)7-5-3-4-6(12-7)8(13)14-2/h3-5H,1-2H3 |
InChI 键 |
NHOOYZKXXHHRSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC(=N1)C(=O)OC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


